N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
N1-(2,2-Dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a unique combination of substituents: a dimethoxyethyl group at the N1 position and a hybrid furan-indolin moiety at the N2 position. The dimethoxyethyl group may enhance solubility, while the furan and indolin moieties could influence receptor binding or metabolic stability .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-26-18(27-2)13-22-20(25)19(24)21-12-16(17-8-5-11-28-17)23-10-9-14-6-3-4-7-15(14)23/h3-8,11,16,18H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQWQTPNXZOKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multiple steps:
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Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This reaction usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.
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Attachment of the Indole Moiety: : The indole group can be attached through a nucleophilic substitution reaction, where an indole derivative reacts with an electrophilic intermediate.
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Final Assembly: : The final step involves the coupling of the previously synthesized intermediates to form the target compound. This step may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
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Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the oxalamide core.
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Substitution: : The indole and furan rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxalamide core may produce corresponding amines.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activity and improved pharmacokinetic profiles.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers and materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mechanism of Action
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and indole rings could facilitate binding to hydrophobic pockets in proteins, while the oxalamide core might participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Key Structural Features
The oxalamide core (N1-C(=O)-C(=O)-N2) is common across analogs, with variations in substituents dictating biological activity and pharmacokinetics. Below is a comparative analysis of substituents and their implications:
*Note: The target compound’s applications are inferred from structural parallels.
Biological Activity
N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activity, drawing on diverse sources to provide a comprehensive overview.
Structural Characteristics
The molecular structure of this compound includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Indolin Group : A bicyclic structure that contributes to the compound's pharmacological properties.
- Oxalamide Moiety : This functional group is known for its role in biological activity modulation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the furan and indolin precursors.
- Coupling reactions to form the oxalamide linkage.
- Purification through crystallization or chromatography.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
Anticancer Activity
Research has suggested that compounds with similar structures can inhibit cancer cell proliferation. The exact mechanisms are still under investigation, but potential pathways include:
- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells.
Anti-inflammatory Effects
The unique structural features of the compound might allow it to modulate inflammatory pathways, possibly through:
- Cytokine Modulation : Altering the production of pro-inflammatory cytokines.
- Inhibition of NF-kB Pathway : Targeting key signaling pathways involved in inflammation.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
The mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
- Receptor Modulation : It could interact with receptors that regulate cellular responses to stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
